2,6-Dimethylbenzothiazole
Overview
Description
2,6-Dimethylbenzothiazole is an organic compound with the molecular formula C9H9NS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which 2,6-dimethylbenzothiazole belongs, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzothiazoles are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Benzothiazoles have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazoles have been found to exhibit a wide range of biological activities, suggesting they induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazoles .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylbenzothiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 enzymes suggests that this compound may undergo metabolic transformations, leading to the formation of reactive intermediates . Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, including those mediated by kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites . These effects highlight the compound’s potential to influence cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have distinct biological activities . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular responses to stress . At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The metabolic transformation of this compound can influence its biological activity and toxicity. Additionally, this compound may interact with other metabolic enzymes, affecting the flux of metabolites through various biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by factors such as lipid solubility and protein binding affinity . These interactions determine the localization and accumulation of the compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically requires a catalyst and is carried out under mild conditions . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods: In industrial settings, this compound is often produced through a base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is efficient, economical, and convenient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2,6-Dimethylbenzothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 6-Nitrobenzothiazole
Comparison: 2,6-Dimethylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of methyl groups at the 2 and 6 positions enhances its stability and modifies its interaction with biological targets .
Properties
IUPAC Name |
2,6-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKCSLMWKCKDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062724 | |
Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-71-1 | |
Record name | 2,6-Dimethylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T7PN5F1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,6-Dimethylbenzothiazole be incorporated into larger molecular structures through multi-component reactions?
A1: Yes, research indicates that this compound can participate in three-component reactions to form more complex molecules. [] For example, reacting this compound with benzyl bromide and various phenols (like 2,6-dimethylphenol) in the presence of triethylamine and acetonitrile yields 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives. [] This highlights the potential of this compound as a building block in organic synthesis.
Q2: Does this compound interact with transition metal clusters, and if so, how does it impact their properties?
A2: While the provided abstract lacks specific details, the title "Synthesis, Structure and Reactivity of Electron Deficient Triosmium Cluster Bearing 2,6-Dimethylbenzothiazolide Ligand" [] suggests that this compound, or a derivative acting as a ligand, can coordinate with transition metal clusters, specifically triosmium clusters. This interaction likely influences the electronic properties and reactivity of the resulting metal complex. Further investigation into the full text of the research article is needed to explore the specifics of this interaction and its potential applications.
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